molecular formula C20H30FN3O4S B2889956 N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopentyloxalamide CAS No. 898449-94-0

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopentyloxalamide

Cat. No. B2889956
CAS RN: 898449-94-0
M. Wt: 427.54
InChI Key: OWKCPFIKQUTYDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are typically prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The piperidine ring is attached to a sulfonyl group, which is further connected to a fluorophenyl group.

Scientific Research Applications

Drug Discovery

This compound is a versatile material with diverse applications in scientific research. Its unique properties make it suitable for drug discovery. It can be used in the development of new drugs, particularly in the field of anti-inflammatory medications .

Organic Synthesis

The compound can be used in organic synthesis. It can serve as a building block in the synthesis of complex organic molecules, contributing to the development of new synthetic methodologies .

Anti-Inflammatory Properties

The compound has shown promising anti-inflammatory properties . It can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases .

In Vitro and In Silico Approach

The compound can be used in both in vitro and in silico studies . In vitro studies allow for the examination of its biological activity in a controlled environment, while in silico studies enable the prediction of its behavior in biological systems through computational modeling .

Molecular Docking Studies

Molecular docking studies can be accomplished with this compound . These studies can provide insights into the interaction between the compound and its protein receptor, aiding in the understanding of its mechanism of action .

Future Directions

Piperidones and their derivatives have been synthesized to mimic naturally occurring alkaloids and steroids in order to study their biological activity . Given their wide range of bioactivities, these compounds have the potential to contribute significantly to the fields of medicinal chemistry and drug development .

properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FN3O4S/c1-15(2)10-12-22-19(25)20(26)23-13-11-17-5-3-4-14-24(17)29(27,28)18-8-6-16(21)7-9-18/h6-9,15,17H,3-5,10-14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKCPFIKQUTYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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